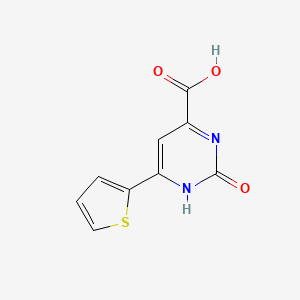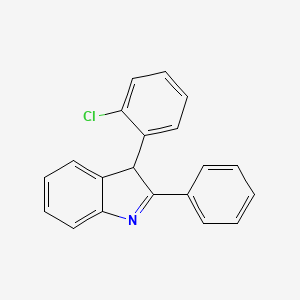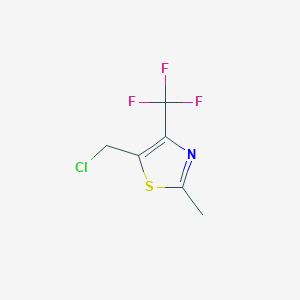![molecular formula C8H5BO2S3 B1437200 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid CAS No. 183960-95-4](/img/structure/B1437200.png)
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid
Übersicht
Beschreibung
Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid is a heterocyclic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structure, which includes fused thiophene rings and a boronic acid functional group. The presence of these structural elements imparts unique electronic properties, making it a valuable building block for various applications in materials science and chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formylation of tetrabromothiophene, followed by transmetallation with n-BuLi and subsequent addition of N-formylpiperidine. The resulting intermediate is then subjected to further reactions to introduce the boronic acid functional group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid exerts its effects is primarily related to its electronic structure. The fused thiophene rings provide a high degree of π-conjugation, which facilitates charge transport. The boronic acid group allows for versatile functionalization through cross-coupling reactions, enabling the synthesis of a wide range of derivatives with tailored properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]thiophene: Another fused thiophene system with similar electronic properties but lacking the boronic acid functional group.
Dithieno[3,2-b2’,3’-d]pyrrole: A related compound with a nitrogen atom in place of one of the sulfur atoms, offering different electronic characteristics.
Uniqueness
Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid stands out due to the presence of the boronic acid group, which provides additional reactivity and functionalization options. This makes it particularly valuable for applications requiring precise control over molecular structure and electronic properties .
Eigenschaften
IUPAC Name |
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BO2S3/c10-9(11)6-3-5-8(14-6)7-4(13-5)1-2-12-7/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQLXXAFCGRZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C3=C(S2)C=CS3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659817 | |
| Record name | Bisthieno[3,2-b:2',3'-d]thiophen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183960-95-4 | |
| Record name | Bisthieno[3,2-b:2',3'-d]thiophen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid in synthesizing the iridium(III) complexes discussed in the research?
A1: Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid acts as an electron donor in the synthesis of donor-acceptor type ligands for iridium(III) complexes. [] These ligands are crucial for achieving red phosphorescence in the final iridium(III) complex. The researchers utilized the Suzuki coupling reaction to incorporate this boronic acid derivative into the ligand structure. This reaction forms a carbon-carbon bond between the boronic acid and a suitable halide, typically on the electron-accepting moiety of the target ligand.
Q2: How does the electron-donating nature of Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid influence the properties of the final iridium(III) complex?
A2: The electron-donating ability of Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid, when incorporated into the ligand structure, influences the energy gap between the ground state and excited state of the resulting iridium(III) complex. [] This energy gap directly correlates to the color of light emitted by the complex. By modifying the electron density of the ligand, through the choice of electron donors like Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid, researchers can fine-tune the emission color of the iridium(III) complex. In this specific research, the goal was to achieve red phosphorescence, which is desirable for OLED applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


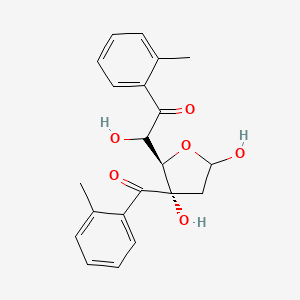
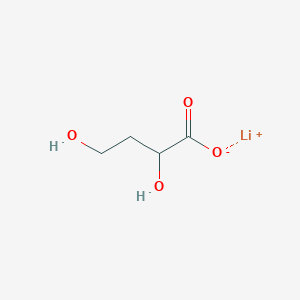
![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)
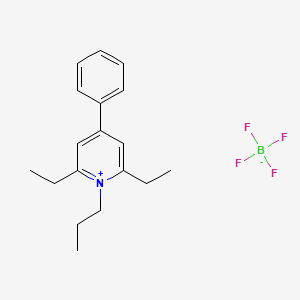
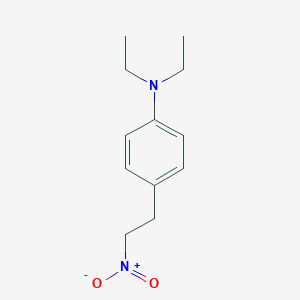
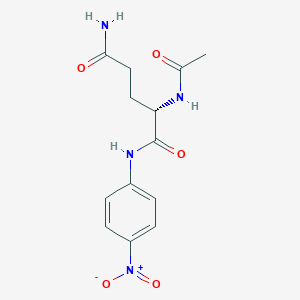
![[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate](/img/structure/B1437129.png)
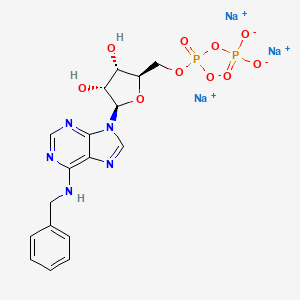
![Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)](/img/structure/B1437131.png)

![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)
